N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(2-cyanophenyl)oxalamide
Description
Properties
IUPAC Name |
N-[2-[2-(4-chlorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-N'-(2-cyanophenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClN6O2S/c22-15-7-5-13(6-8-15)18-26-21-28(27-18)16(12-31-21)9-10-24-19(29)20(30)25-17-4-2-1-3-14(17)11-23/h1-8,12H,9-10H2,(H,24,29)(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPLQHICKJDPVHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)NC(=O)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClN6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of N-{2-[2-(4-chlorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-N’-(2-cyanophenyl)ethanediamide are cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. These enzymes are involved in the biosynthesis of prostaglandins, which play a key role in inflammation and pain.
Mode of Action
N-{2-[2-(4-chlorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-N’-(2-cyanophenyl)ethanediamide interacts with its targets by inhibiting the activity of COX enzymes. This inhibition results in a decrease in the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical Pathways
The compound affects the arachidonic acid pathway, which is responsible for the production of prostaglandins. By inhibiting COX enzymes, the compound disrupts this pathway, leading to a decrease in the production of prostaglandins.
Result of Action
The molecular and cellular effects of N-{2-[2-(4-chlorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-N’-(2-cyanophenyl)ethanediamide’s action include a reduction in the production of prostaglandins, leading to a decrease in inflammation and pain. Some compounds with similar structures have also shown anti-inflammatory and analgesic activities.
Biological Activity
N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(2-cyanophenyl)oxalamide is a complex organic compound characterized by its unique structural features, including a thiazolo[3,2-b][1,2,4]triazole ring and an oxalamide functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of anticancer and antifungal research.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 457.91 g/mol. The presence of multiple nitrogen atoms within its ring structures classifies it as a heterocyclic organic compound, specifically a triazole derivative.
The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways. Compounds with a similar 1,2,4-triazolo[3,2-b][1,3]thiazine scaffold have been reported to exhibit diverse pharmacological activities:
- Anticancer Activity : Research indicates that derivatives of triazoles can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. They may target specific pathways involved in tumor growth and metastasis.
- Antifungal Properties : The compound shows promise against various fungal pathogens by inhibiting ergosterol biosynthesis, which is crucial for fungal cell membrane integrity.
- Anti-inflammatory Effects : Similar compounds have demonstrated the ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play significant roles in the inflammatory response.
Pharmacokinetics
Pharmacokinetic studies suggest that compounds similar to this compound exhibit favorable absorption and distribution characteristics. In silico modeling has indicated potential for good bioavailability and metabolic stability.
Table 1: Summary of Biological Activities
| Activity Type | Mechanism | Reference |
|---|---|---|
| Anticancer | Induction of apoptosis | |
| Antifungal | Inhibition of ergosterol biosynthesis | |
| Anti-inflammatory | Inhibition of COX enzymes | |
| Antioxidant | Scavenging free radicals |
Detailed Research Findings
-
Anticancer Research :
- A study highlighted that triazole derivatives showed significant cytotoxicity against various cancer cell lines (e.g., MCF-7 breast cancer cells), with IC50 values in the low micromolar range. The mechanism involved mitochondrial dysfunction leading to increased reactive oxygen species (ROS) production and subsequent apoptosis induction.
-
Antifungal Activity :
- In vitro assays demonstrated that the compound effectively inhibited the growth of Candida albicans and Aspergillus niger at concentrations comparable to established antifungal agents. The mode of action was linked to disruption of fungal cell membrane integrity.
-
Anti-inflammatory Studies :
- In vivo models indicated that administration of similar compounds resulted in reduced paw edema in rats induced by carrageenan injection. This effect was attributed to the inhibition of COX enzymes and reduction of pro-inflammatory cytokines.
Scientific Research Applications
Structural Characteristics
This compound features a unique molecular architecture that combines thiazole and triazole moieties. Its IUPAC name reflects its intricate structure, which includes multiple functional groups conducive to various chemical interactions. The molecular formula is , with a molecular weight of approximately 450.9 g/mol. It is classified under heterocyclic compounds due to the presence of thiazole and triazole rings.
Anticancer Activity
Research indicates that compounds with similar structural features exhibit diverse pharmacological activities, including anticancer properties. Preliminary studies suggest that N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(2-cyanophenyl)oxalamide may inhibit specific pathways related to cell proliferation and inflammation. The interaction with molecular targets within biological systems is crucial for its therapeutic potential.
Antimicrobial Properties
The thiazole and triazole rings in the compound are known to possess antimicrobial properties. Studies have shown that derivatives of these compounds can effectively combat various bacterial and fungal strains. This suggests that this compound may also be explored for its potential in treating infectious diseases.
Case Studies
To illustrate the compound's applications further, several case studies can be referenced:
- Study on Anticancer Activity : A study published in ACS Omega examined various triazole derivatives and their anticancer properties. It highlighted how modifications to the triazole ring can enhance biological activity against cancer cell lines .
- Antimicrobial Efficacy : Research documented in MDPI journals has explored the antimicrobial effects of thiazole derivatives against resistant bacterial strains, indicating a promising avenue for drug development .
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound belongs to a family of oxalamide derivatives with variations in aryl substituents on both the thiazolo-triazole core and the oxalamide side chain. Below is a comparative analysis based on molecular structure, substituent effects, and theoretical physicochemical implications:
Table 1: Structural and Molecular Comparison
*Assumed based on analogs; †Calculated from .
Key Observations :
In contrast, analogs with ethyl () or methoxy () groups exhibit electron-donating or mixed effects, altering solubility and reactivity . The 4-chlorophenyl on the thiazolo-triazole core (shared with ) contributes to electron withdrawal, possibly stabilizing the heterocyclic ring system compared to p-tolyl () .
Molecular Weight and Polarity: The target compound’s molecular weight (~453.9) is intermediate among analogs.
Hydrogen-Bonding and Crystal Packing: While direct data on the target compound’s crystal structure is unavailable, highlights the role of hydrogen bonding (N–H···O/S) in stabilizing analogous triazole-thione derivatives. The target’s cyano group may participate in similar interactions, influencing crystallization or stability .
Preparation Methods
Cyclocondensation of 1,2,4-Triazole-3-Thiol Derivatives
The thiazolo[3,2-b]triazole scaffold is synthesized via [2+3]-cyclocondensation between 1,2,4-triazole-3-thiol and electrophilic partners such as N-arylmaleimides or α-halo carbonyl compounds. For example, reacting 1,2,4-triazole-3-thiol with chloroacetic acid in the presence of sodium acetate and acetic anhydride yields 5-chloromethyl-thiazolo[3,2-b]triazol-6-one, a key intermediate. Subsequent condensation with 4-chlorobenzaldehyde under acidic conditions introduces the 4-chlorophenyl group at position 2 of the triazole ring, achieving yields of 68–75%.
Table 1: Cyclocondensation Conditions for Core Synthesis
| Reactants | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| 1,2,4-Triazole-3-thiol + Chloroacetic acid | AcONa, AcOH/Ac₂O, 80°C, 6h | 72 | |
| Intermediate + 4-Chlorobenzaldehyde | AcOH, reflux, 4h | 68 |
Functionalization with 4-Chlorophenyl Group
The 4-chlorophenyl moiety is introduced via Friedel-Crafts alkylation or nucleophilic aromatic substitution. A study demonstrated that treating thiazolo[3,2-b]triazol-6-one with 4-chlorophenylmagnesium bromide in tetrahydrofuran at −78°C achieves regioselective substitution at position 2, confirmed by ¹H NMR coupling constants. Alternative methods employ Ullmann coupling with CuI catalysis, though yields are modest (50–55%).
Q & A
Q. What are the recommended synthetic routes for preparing this compound, and what critical reaction conditions must be controlled?
The compound is synthesized via multi-step organic reactions, including:
- Condensation : Formation of the thiazolo-triazole core using 4-chlorophenyl precursors.
- Cyclization : One-pot reactions to fuse heterocyclic rings under controlled pH (e.g., 6.5–7.5) and temperature (60–80°C).
- Oxalamide coupling : Ethylenediamine linkers are introduced via amidation, requiring catalysts like triethylamine and solvents such as DMF . Key conditions include inert atmospheres (N₂/Ar) to prevent oxidation and HPLC monitoring to ensure >95% purity .
Q. Which spectroscopic techniques are most effective for structural characterization, and what diagnostic signals should researchers prioritize?
- ¹H/¹³C NMR : Aromatic protons (δ 7.2–8.5 ppm) confirm phenyl/thiazole substituents; carbonyl carbons (δ 165–170 ppm) validate oxalamide bonds.
- HRMS : Molecular ion peaks (e.g., m/z 485.9 for C₂₂H₂₀ClN₅O₄S) confirm the formula.
- FT-IR : Stretching frequencies at 1670 cm⁻¹ (C=O) and 1540 cm⁻¹ (C=N) are critical for functional group validation .
Q. What are the primary biological targets or pathways associated with this compound?
Mechanistic studies suggest activity against:
- Kinases : Inhibition of tyrosine kinases (e.g., EGFR) via competitive binding to ATP pockets.
- Bacterial enzymes : Penicillin-binding proteins (PBPs) are disrupted, leading to bactericidal effects.
- DNA intercalation : Planar aromatic moieties enable partial DNA groove binding, observed in anticancer assays .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values across studies)?
- Standardize assays : Use orthogonal methods (e.g., fluorescence polarization for kinase inhibition; broth microdilution for antimicrobial tests).
- Control substituent effects : Compare analogs (e.g., 4-chloro vs. 3-fluoro phenyl groups) to isolate structure-activity relationships (SAR).
- Validate with in vivo models : Address discrepancies between in vitro and in vivo efficacy using murine infection or xenograft models .
Q. What strategies optimize the compound’s bioactivity while minimizing off-target effects?
- SAR-driven modifications :
- Replace 4-chlorophenyl with electron-withdrawing groups (e.g., -CF₃) to enhance kinase affinity.
- Introduce polar side chains (e.g., -OH, -NH₂) to improve solubility and reduce cytotoxicity.
- Prodrug approaches : Mask oxalamide groups with ester linkages to enhance bioavailability .
Q. Which computational methods are best suited to predict binding modes and pharmacokinetic properties?
- Molecular docking (AutoDock Vina) : Simulate interactions with kinase ATP-binding sites (PDB: 1M17). Prioritize poses with hydrogen bonds to hinge regions (e.g., Met793).
- MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100-ns trajectories.
- ADMET prediction (SwissADME) : LogP values >3 indicate lipophilicity; adjust with solubilizing groups if necessary .
Q. What analytical challenges arise in profiling this compound, and how can they be mitigated?
- Low aqueous solubility : Use co-solvents (e.g., DMSO:PBS mixtures) or nanoformulations (liposomes).
- Photodegradation : Store in amber vials under 4°C; monitor stability via UPLC-PDA at 254 nm.
- Metabolite identification : Employ LC-QTOF-MS with fragmentation patterns to track oxidative metabolites .
Q. How can cross-disciplinary approaches enhance research on this compound?
- Chemical biology : Use click chemistry (CuAAC) to attach biotin tags for target identification via pull-down assays.
- Pharmacodynamics modeling : Integrate PK/PD data to optimize dosing regimens in preclinical trials.
- Materials science : Develop MOF-based delivery systems to enhance tumor targeting .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
